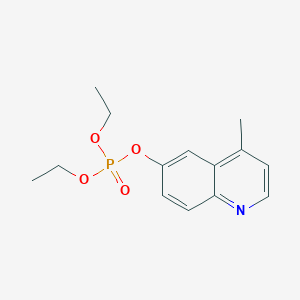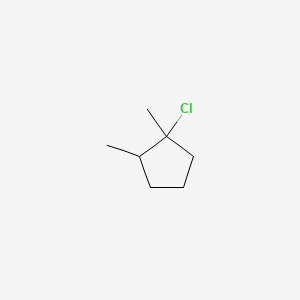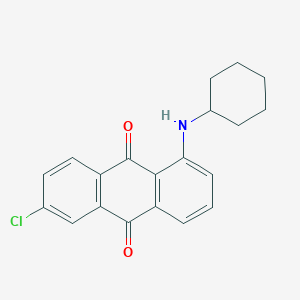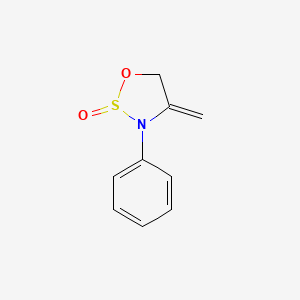![molecular formula C15H16BrNO2 B14593930 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- CAS No. 61588-86-1](/img/structure/B14593930.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[45]decane-1,3-dione, 2-(4-bromophenyl)- is a chemical compound known for its unique spirocyclic structure This compound is part of the azaspiro family, which is characterized by a spiro-connected bicyclic system containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base. For instance, the reaction of 4-bromophenylamine with a cyclic anhydride under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the bromophenyl group under mild conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. For example, it has been shown to influence GABAA receptors, which are involved in neurotransmission . The bromophenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione: Similar spirocyclic structure but with a different ring size.
1,3-Diazaspiro[4.5]decane-2,4-dione: Contains an additional nitrogen atom in the spirocyclic system.
3-Cyclohexyl-pyrrolidine-2,5-dione: Different core structure but similar functional groups.
Uniqueness
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61588-86-1 |
|---|---|
Molekularformel |
C15H16BrNO2 |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H16BrNO2/c16-11-4-6-12(7-5-11)17-13(18)10-15(14(17)19)8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI-Schlüssel |
REOYYCJHSXKFFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



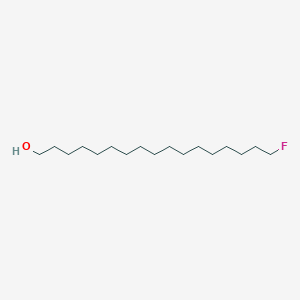
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
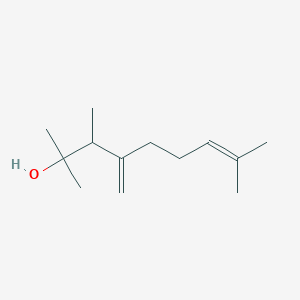

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
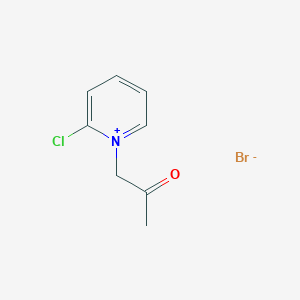
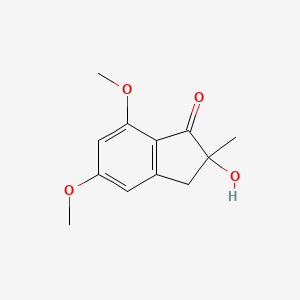
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)

